![molecular formula C18H6F27N3O3 B14638609 1,3,5-Triazine, 2,4,6-tris[(2,2,3,3,4,4,5,5,5-nonafluoropentyl)oxy]- CAS No. 54862-46-3](/img/structure/B14638609.png)
1,3,5-Triazine, 2,4,6-tris[(2,2,3,3,4,4,5,5,5-nonafluoropentyl)oxy]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Triazine, 2,4,6-tris[(2,2,3,3,4,4,5,5,5-nonafluoropentyl)oxy]- is a derivative of 1,3,5-triazine, a six-membered heterocyclic aromatic compound. This specific derivative is characterized by the presence of three nonafluoropentyl groups attached to the triazine ring, making it a highly fluorinated compound. The fluorinated nature of this compound imparts unique properties such as high thermal stability, chemical resistance, and low surface energy, making it valuable in various industrial applications.
Vorbereitungsmethoden
The synthesis of 1,3,5-Triazine, 2,4,6-tris[(2,2,3,3,4,4,5,5,5-nonafluoropentyl)oxy]- typically involves the trimerization of nitriles or the substitution of cyanuric chloride. One common method is the sequential substitution of the three chlorides of cyanuric chloride by nonafluoropentyl alcohols under basic conditions. The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .
Analyse Chemischer Reaktionen
1,3,5-Triazine, 2,4,6-tris[(2,2,3,3,4,4,5,5,5-nonafluoropentyl)oxy]- undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the nonafluoropentyl groups can be replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The triazine ring itself can be subjected to oxidation or reduction reactions, although the highly fluorinated nature of the substituents provides significant resistance to these processes.
Wissenschaftliche Forschungsanwendungen
1,3,5-Triazine, 2,4,6-tris[(2,2,3,3,4,4,5,5,5-nonafluoropentyl)oxy]- finds applications in various fields of scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated polymers and materials with unique surface properties.
Biology and Medicine: The compound’s chemical resistance and stability make it useful in the development of drug delivery systems and biomedical devices.
Wirkmechanismus
The mechanism of action of 1,3,5-Triazine, 2,4,6-tris[(2,2,3,3,4,4,5,5,5-nonafluoropentyl)oxy]- is largely dependent on its chemical structure. The triazine ring provides a stable aromatic core, while the nonafluoropentyl groups impart hydrophobic and lipophobic properties. These characteristics enable the compound to interact with various molecular targets, including proteins and cell membranes, through hydrophobic interactions and van der Waals forces. The compound’s resistance to chemical degradation also allows it to maintain its functionality in harsh environments .
Vergleich Mit ähnlichen Verbindungen
1,3,5-Triazine, 2,4,6-tris[(2,2,3,3,4,4,5,5,5-nonafluoropentyl)oxy]- can be compared with other fluorinated triazine derivatives such as:
1,3,5-Triazine, 2,4,6-tris(trifluoromethyl)-: This compound has trifluoromethyl groups instead of nonafluoropentyl groups, resulting in different physical and chemical properties.
1,3,5-Triazine, 2,4,6-tris(allyloxy)-: This derivative contains allyloxy groups, which provide different reactivity and applications compared to the nonafluoropentyl derivative.
The uniqueness of 1,3,5-Triazine, 2,4,6-tris[(2,2,3,3,4,4,5,5,5-nonafluoropentyl)oxy]- lies in its high degree of fluorination, which imparts exceptional thermal stability, chemical resistance, and low surface energy, making it suitable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
54862-46-3 |
|---|---|
Molekularformel |
C18H6F27N3O3 |
Molekulargewicht |
825.2 g/mol |
IUPAC-Name |
2,4,6-tris(2,2,3,3,4,4,5,5,5-nonafluoropentoxy)-1,3,5-triazine |
InChI |
InChI=1S/C18H6F27N3O3/c19-7(20,10(25,26)13(31,32)16(37,38)39)1-49-4-46-5(50-2-8(21,22)11(27,28)14(33,34)17(40,41)42)48-6(47-4)51-3-9(23,24)12(29,30)15(35,36)18(43,44)45/h1-3H2 |
InChI-Schlüssel |
WLOMIFNTBXUGTE-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)OC1=NC(=NC(=N1)OCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)OCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


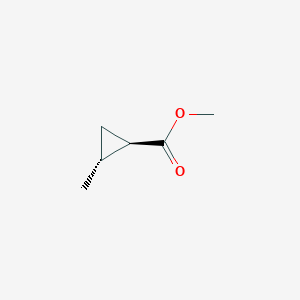

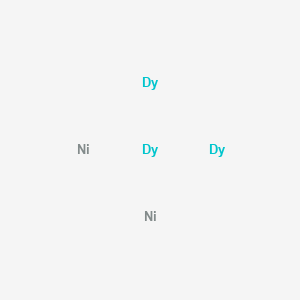
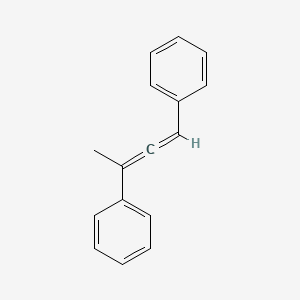

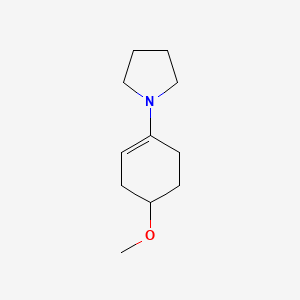
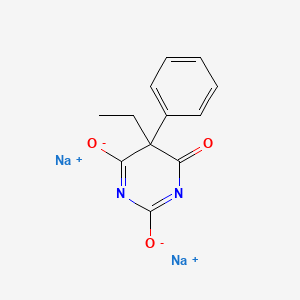
![Carbonimidic dihydrazide, bis[(4-nitrophenyl)methylene]-](/img/structure/B14638583.png)
![1-[([1,1'-Biphenyl]-2-yl)oxy]butan-2-ol](/img/structure/B14638587.png)
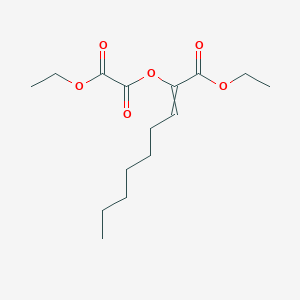

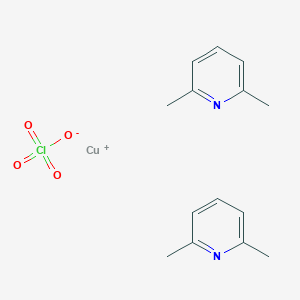
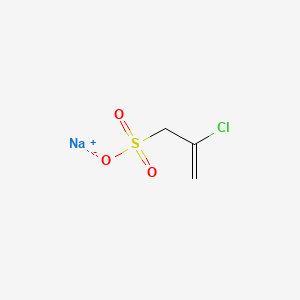
![1-Ethyl-3,4-diphenyl-1,4-dihydroindeno[1,2-c]pyrazol-4-ol](/img/structure/B14638619.png)
